4-Bromo-2-(thiazolidin-3-yl)benzaldehyde

描述

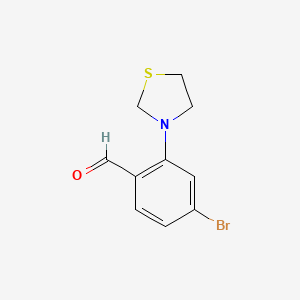

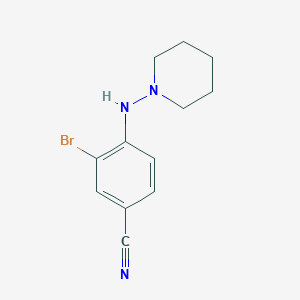

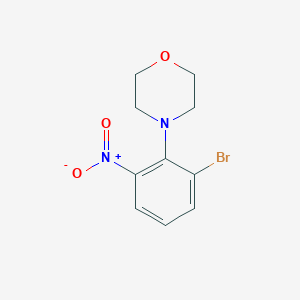

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde is a chemical compound with the following characteristics:

- Chemical Formula : C<sub>10</sub>H<sub>7</sub>BrNOS

- Molecular Weight : Approximately 276.14 g/mol

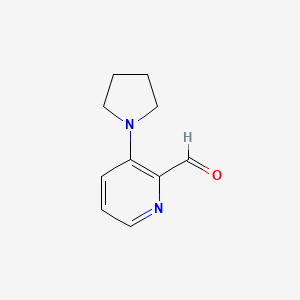

- Structure : It consists of a benzaldehyde moiety substituted with a bromine atom and a thiazolidine ring at the 2-position.

Synthesis Analysis

Several synthetic approaches have been explored for the preparation of thiazolidine derivatives. These include:

- Multicomponent Reactions : Researchers have employed multicomponent reactions to improve selectivity, purity, and product yield. These reactions involve the simultaneous assembly of multiple reactants to form the desired compound.

- Click Chemistry : Click reactions, such as the Huisgen 1,3-dipolar cycloaddition, have been utilized for the synthesis of thiazolidine derivatives.

- Nano-Catalysis : Nanoparticles as catalysts have facilitated efficient and sustainable synthesis routes.

- Green Chemistry : Green synthesis methods, emphasizing atom economy, cleaner reaction profiles, and catalyst recovery, have gained prominence.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(thiazolidin-3-yl)benzaldehyde comprises a benzene ring (benzaldehyde), a bromine atom (4-bromo), and a five-membered thiazolidine ring (thiazolidin-3-yl). The sulfur atom in the thiazolidine ring enhances its pharmacological properties.

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in typical organic transformations, including:

- Substitution Reactions : Bromine substitution, leading to the replacement of the bromine atom.

- Condensation Reactions : Formation of imine or Schiff base derivatives.

- Ring-Opening Reactions : Cleavage of the thiazolidine ring under appropriate conditions.

Physical And Chemical Properties Analysis

- Melting Point : Varies based on the specific derivative.

- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol).

- Color : Typically pale yellow to light brown.

安全和危害

- Toxicity : As with any chemical, caution is necessary. Consult safety data sheets for handling instructions.

- Irritant : May cause skin or eye irritation.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

未来方向

Researchers should focus on:

- Developing Multifunctional Derivatives : Combining pharmacological activities for enhanced therapeutic effects.

- Improving Pharmacokinetics : Enhancing bioavailability and metabolic stability.

- Target Identification : Investigating specific biological targets for drug design.

属性

IUPAC Name |

4-bromo-2-(1,3-thiazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c11-9-2-1-8(6-13)10(5-9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUVZUFIKCCEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(thiazolidin-3-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)